1-Methoxy-4-methylpentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

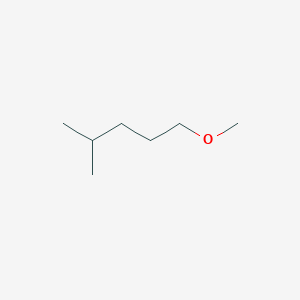

Structure

2D Structure

3D Structure

Properties

CAS No. |

3590-70-3 |

|---|---|

Molecular Formula |

C7H16O |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

1-methoxy-4-methylpentane |

InChI |

InChI=1S/C7H16O/c1-7(2)5-4-6-8-3/h7H,4-6H2,1-3H3 |

InChI Key |

QQSGNPVQVZONMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCOC |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis of 1-Methoxy-4-methylpentane experimental protocol"

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental protocol for the synthesis of 1-methoxy-4-methylpentane, a valuable ether in various research and development applications. The synthesis is primarily achieved through the Williamson ether synthesis, a robust and well-established method for the formation of ethers. This document outlines the detailed methodology, presents key quantitative data, and visualizes the reaction pathway and workflow.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is essential for its identification and characterization.

| Property | Value |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol [1][2] |

| CAS Number | 3590-70-3[1][2][3] |

| Boiling Point | (Predicted) ~130-140 °C |

| Density | (Predicted) ~0.77 g/mL |

| ¹H NMR | (Predicted) δ 3.32 (t, 2H), 3.29 (s, 3H), 1.70-1.55 (m, 1H), 1.55-1.45 (m, 2H), 0.88 (d, 6H) ppm. |

| ¹³C NMR | (Predicted) δ 72.9, 58.9, 38.6, 27.9, 22.5 ppm. |

| IR Spectroscopy | (Predicted) Strong C-O stretch around 1100 cm⁻¹. |

| Mass Spectrometry | (Predicted) Molecular ion (M⁺) at m/z = 116. |

Note: The spectroscopic data presented are predicted values based on standard chemical shift and fragmentation patterns. Experimental values may vary slightly.

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable route to this compound. The recommended pathway involves the reaction of 4-methyl-1-pentanol (B72827) with a methylating agent in the presence of a strong base. This approach is generally preferred over the reaction of a 4-methylpentyl halide with a methoxide, as it minimizes the potential for competing elimination reactions.

Materials and Reagents

-

4-methyl-1-pentanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether (Et₂O)

Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran. The flask is cooled to 0 °C in an ice bath.

-

Alkoxide Formation: A solution of 4-methyl-1-pentanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium alkoxide.

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.1 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure this compound.

Reaction Pathway and Workflow Visualization

The following diagrams illustrate the signaling pathway of the Williamson ether synthesis and the experimental workflow.

References

Spectroscopic Profile of 1-Methoxy-4-methylpentane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-methoxy-4-methylpentane (C7H16O), a key organic compound. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The data presented herein is based on computational predictions and established spectroscopic principles.

Introduction

This compound is an ether with the molecular formula C7H16O. Understanding its spectroscopic signature is crucial for its identification, characterization, and quality control in various scientific applications. This guide details the predicted spectroscopic data and provides standardized protocols for experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.38 | t | 2H | H-1 |

| 3.30 | s | 3H | H-1' |

| 1.65 | m | 1H | H-4 |

| 1.52 | m | 2H | H-2 |

| 1.18 | t | 2H | H-3 |

| 0.88 | d | 6H | H-5, H-5' |

Predicted coupling constants (J) are approximately 6.5-7.0 Hz for triplets (t) and doublets (d).

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom |

| 73.0 | C-1 |

| 58.5 | C-1' |

| 38.9 | C-3 |

| 28.0 | C-2 |

| 27.8 | C-4 |

| 22.6 | C-5, C-5' |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2850 | Strong | C-H (alkane) stretching |

| 1465 | Medium | C-H bending |

| 1385 | Medium | C-H bending (gem-dimethyl) |

| 1115 | Strong | C-O-C (ether) stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Abundance | Assignment |

| 116 | Moderate | [M]⁺ (Molecular Ion) |

| 101 | Low | [M - CH₃]⁺ |

| 85 | Moderate | [M - OCH₃]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 57 | Very High (Base Peak) | [C₄H₉]⁺ |

| 45 | High | [CH₂OCH₃]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for small organic molecules like this compound.

NMR Spectroscopy

A sample of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a 500 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is obtained over a wider spectral width, with a sufficient number of scans to achieve adequate signal intensity.

Infrared (IR) Spectroscopy

A drop of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are mounted in a sample holder and placed in the beam of an FTIR spectrometer. The spectrum is recorded from 4000 to 600 cm⁻¹. A background spectrum of the clean salt plates is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). Electron ionization (EI) at 70 eV is used to generate the molecular ion and fragment ions. The mass analyzer scans a mass-to-charge (m/z) range of approximately 10-200 to detect the parent ion and all significant fragment ions.

Visualizations

The following diagrams illustrate key spectroscopic workflows and predicted fragmentation patterns.

Figure 1: General workflow for spectroscopic analysis.

Figure 2: Predicted mass spectral fragmentation of this compound.

Figure 3: Predicted ¹H NMR spin-spin coupling correlations.

In-Depth Technical Guide: 1-Methoxy-4-methylpentane (CAS 3590-70-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, associated hazards, and relevant experimental protocols for 1-Methoxy-4-methylpentane, identified by the CAS number 3590-70-3. This aliphatic ether is a colorless liquid and, like many ethers, is recognized for its potential as a solvent. A thorough understanding of its characteristics is essential for its safe handling and application in research and development.

It is critical to note that initial database searches for CAS number 3590-70-3 may yield conflicting information, incorrectly associating it with other compounds. Authoritative sources such as PubChem have confirmed that CAS 3590-70-3 is assigned to this compound.[1][2][3]

Physicochemical Properties

General and Computed Properties

| Property | Value | Source |

| CAS Number | 3590-70-3 | [1][2][3] |

| Molecular Formula | C₇H₁₆O | [1][2][3] |

| Molecular Weight | 116.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| XLogP3 | 2.1 | [1][3] |

| Hydrogen Bond Donor Count | 0 | [1][3] |

| Hydrogen Bond Acceptor Count | 1 | [1][3] |

| Rotatable Bond Count | 4 | [1][3] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| Complexity | 41.7 | [1] |

Experimental Physical Properties

Experimental data for the following properties of this compound are not widely reported. The table below will be updated as verified experimental data becomes available. For reference, the properties of structurally similar ethers are often used for estimation.

| Property | Value |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Water Solubility | Data not available |

Hazards and Safety Information

As an aliphatic ether, this compound is expected to share hazards common to this class of compounds. The primary hazards include flammability and the potential for peroxide formation.

GHS Hazard Classification

While a specific GHS classification for this compound is not consistently available, related ethers are generally classified as follows:

-

Flammable Liquids: Ethers are typically volatile and can form explosive mixtures with air.

-

Acute Toxicity: May be harmful if swallowed or inhaled.

-

Skin and Eye Irritation: Can cause irritation upon contact.

Safe Handling and Storage

-

Ventilation: Handle in a well-ventilated area to avoid the accumulation of flammable vapors.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Ethers can form explosive peroxides upon exposure to air and light over time. Therefore, it is crucial to date containers upon opening and test for the presence of peroxides before distillation or concentration.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of aliphatic ethers like this compound is the Williamson ether synthesis .[4][5][6][7][8] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[4][5][6][7][8]

General Protocol for Williamson Ether Synthesis:

-

Alkoxide Formation: The alkoxide is prepared by reacting the corresponding alcohol with a strong base, such as sodium hydride (NaH).

-

Nucleophilic Substitution: The alkoxide then reacts with a primary alkyl halide in an SN2 reaction to form the ether.[4][5][6][8]

For the synthesis of this compound, two main pathways are possible:

-

Pathway A: Reaction of sodium 4-methylpentoxide with a methyl halide (e.g., methyl iodide).

-

Pathway B: Reaction of sodium methoxide (B1231860) with a 1-halo-4-methylpentane.

Pathway A is generally preferred as it involves a less sterically hindered primary alkyl halide, which favors the SN2 mechanism.

Determination of Physicochemical Properties

Standard experimental methods are employed to determine the physicochemical properties of chemical compounds. While specific protocols for this compound are not readily found, the following general methodologies are applicable.

General Experimental Workflow for Property Determination:

Biological Signaling Pathways

There is currently no available information in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways. As a simple aliphatic ether, it is not expected to have significant biological activity beyond its properties as a solvent and potential toxic effects at high concentrations.

Conclusion

This compound (CAS 3590-70-3) is an aliphatic ether with properties that make it a potential solvent. While comprehensive experimental data on its physicochemical properties are limited, its hazards can be inferred from the broader class of aliphatic ethers, with flammability and peroxide formation being the primary concerns. The Williamson ether synthesis provides a reliable method for its preparation. Further experimental characterization of this compound is warranted to fully establish its property profile for research and industrial applications.

References

- 1. This compound | C7H16O | CID 12885796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

"physical characteristics of 1-Methoxy-4-methylpentane (boiling point, density)"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical characteristics of 1-Methoxy-4-methylpentane, with a specific focus on its boiling point and density. Due to a lack of experimentally determined data in publicly accessible literature, this guide presents high-quality computed data from established chemical databases. Furthermore, it outlines the standard experimental protocols that would be employed to determine these crucial physical properties. This document also contextualizes the expected physical characteristics of this compound within the broader class of aliphatic ethers, offering a comparative perspective for researchers.

Introduction

This compound (CAS No: 3590-70-3) is an aliphatic ether. The physical properties of such compounds, particularly boiling point and density, are fundamental parameters essential for a wide range of applications in research and development, including reaction condition optimization, solvent selection, and process design. This guide addresses the current data gap for experimentally verified values and provides a comprehensive resource based on computational predictions and established analytical methodologies.

Computed Physical Properties

| Property | Value | Source |

| Molecular Formula | C7H16O | PubChem[1] |

| Molecular Weight | 116.20 g/mol | PubChem[1] |

| XLogP3 | 2.1 | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

| Complexity | 41.7 | PubChem[1] |

| Rotatable Bond Count | 4 | Guidechem[2] |

| Hydrogen Bond Donor Count | 0 | Guidechem[2] |

| Hydrogen Bond Acceptor Count | 1 | Guidechem[2] |

Note: The boiling point and density are not available as computed properties in the primary databases searched. The properties listed above are useful for estimating the behavior of the compound.

General Physical Properties of Aliphatic Ethers

To approximate the physical characteristics of this compound, it is useful to consider the properties of similar aliphatic ethers.

-

Boiling Point: Ethers generally have lower boiling points than alcohols of comparable molecular weight due to the absence of hydrogen bonding between ether molecules.[3][4][5] Their boiling points are more comparable to those of alkanes with similar molecular weights because the dominant intermolecular forces are weaker dipole-dipole interactions and van der Waals forces.[6]

-

Density: The density of simple aliphatic ethers is typically less than that of water.[7]

Based on these general characteristics, this compound is expected to be a volatile liquid at room temperature with a density less than 1.0 g/mL.

Experimental Protocols for Physical Property Determination

Should a research or development need arise for precise, experimentally determined values for the boiling point and density of this compound, the following standard laboratory protocols are recommended.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8][9] A common and reliable method for determining the boiling point of a small liquid sample is the micro-boiling point or capillary method.[10]

Protocol:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube or fusion tube.[8][11]

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.[8]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a heating bath (e.g., a Thiele tube or an oil bath) to ensure uniform heating.[8][9]

-

Heating: The heating bath is gently and gradually heated.[9]

-

Observation: As the temperature approaches the boiling point, a stream of bubbles will be observed emerging from the open end of the capillary tube.[10]

-

Boiling Point Reading: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Density Determination

The density of a liquid is its mass per unit volume.[12] A straightforward and accurate method for determining the density of a liquid is by using a pycnometer or a digital density meter.[12][13][14]

Protocol using a Pycnometer:

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.[13][14]

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample should be recorded.

-

Weighing: The filled pycnometer is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[12]

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Experimental workflows for determining boiling point and density.

Caption: Factors influencing the physical properties of this compound.

References

- 1. This compound | C7H16O | CID 12885796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Properties of Ether: Physical & Chemical Explained Simply [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. Physical and Chemical Properties of Ethers - GeeksforGeeks [geeksforgeeks.org]

- 6. fiveable.me [fiveable.me]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. knowledge.reagecon.com [knowledge.reagecon.com]

- 13. mt.com [mt.com]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to the Synthesis of 1-Methoxy-4-methylpentane from Isoamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 1-methoxy-4-methylpentane from isoamyl alcohol, primarily through the robust and well-established Williamson ether synthesis. This process involves the formation of an isoamyl alkoxide intermediate, followed by a nucleophilic substitution reaction with a methylating agent. This document provides a comprehensive overview of the reaction, detailed experimental protocols, and methods for purification and characterization of the final product. All quantitative data is presented in clear, tabular formats, and the experimental workflow is visualized using a Graphviz diagram.

Introduction

This compound is a valuable ether in various chemical applications, including as a solvent and an intermediate in organic synthesis. Its synthesis from the readily available isoamyl alcohol (3-methyl-1-butanol) is a common requirement in many research and development settings. The Williamson ether synthesis offers a reliable and high-yielding route to this target molecule. This method proceeds via an SN2 mechanism, which involves the nucleophilic attack of an alkoxide on a primary alkyl halide.

Reaction Pathway: Williamson Ether Synthesis

The synthesis of this compound from isoamyl alcohol is a two-step process:

-

Alkoxide Formation: Isoamyl alcohol is deprotonated by a strong base, typically sodium hydride (NaH) or sodium metal (Na), to form the corresponding sodium isoamyloxide. This alkoxide is a potent nucleophile.

-

Nucleophilic Substitution (SN2): The sodium isoamyloxide then reacts with a methylating agent, such as methyl iodide (CH₃I), in a bimolecular nucleophilic substitution reaction. The isoamyloxide ion displaces the iodide ion, forming the desired this compound.

The overall reaction is depicted below:

In-Depth Technical Guide to the Williamson Ether Synthesis of 1-Methoxy-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 1-methoxy-4-methylpentane. It includes detailed experimental protocols, quantitative data, and a mechanistic exploration to support research and development in synthetic chemistry.

Introduction

The Williamson ether synthesis is a robust and widely employed method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][2] This guide focuses on the synthesis of this compound, a valuable organic compound, through the reaction of 4-methyl-1-pentanol (B72827) with a suitable methylating agent.

Reaction Mechanism and Pathway

The synthesis of this compound via the Williamson ether synthesis involves two key steps:

-

Deprotonation: The alcohol, 4-methyl-1-pentanol, is deprotonated by a strong base, typically sodium hydride (NaH), to form a sodium alkoxide. This alkoxide is a potent nucleophile.

-

Nucleophilic Substitution: The resulting 4-methyl-1-pentoxide anion then undergoes a nucleophilic attack on a methyl halide (e.g., methyl iodide), displacing the halide and forming the ether product, this compound.

The overall reaction is illustrated in the signaling pathway diagram below.

Caption: Reaction pathway for the synthesis of this compound.

Physicochemical Data of Reactants and Product

A summary of the key physicochemical properties of the reactants and the final product is provided below for easy reference.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Starting Material | 4-Methyl-1-pentanol | C₆H₁₄O | 102.17 | 626-89-1 |

| Reagent | Sodium Hydride | NaH | 24.00 | 7646-69-7 |

| Reagent | Methyl Iodide | CH₃I | 141.94 | 74-88-4 |

| Product | This compound | C₇H₁₆O | 116.20 | 3590-70-3[3][4] |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents

-

4-Methyl-1-pentanol (≥98%)

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide (≥99%)

-

Anhydrous tetrahydrofuran (B95107) (THF) or N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or column chromatography setup

Synthesis Procedure

The experimental workflow is outlined in the diagram below.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Instructions:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methyl-1-pentanol (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

-

Ether Formation: Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (1.2 eq.) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Quench: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the combined organic layers with water and then with brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound by distillation or column chromatography to obtain the final product.

Characterization Data

The structural confirmation and purity of the synthesized this compound can be assessed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~3.35 (t) | -O-CH₂- |

| ~3.30 (s) | -O-CH₃ |

| ~1.70 (m) | -CH(CH₃)₂ |

| ~1.50 (m) | -CH₂-CH(CH₃)₂ |

| ~1.20 (t) | -CH₂-CH₂-O- |

| ~0.90 (d) | -CH(CH₃)₂ |

Note: The predicted NMR data is based on standard chemical shift values and may vary slightly from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for C-H and C-O stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| 2960-2850 | C-H stretching (alkane) |

| 1120-1085 | C-O stretching (ether) |

Conclusion

The Williamson ether synthesis provides an effective and straightforward method for the preparation of this compound from 4-methyl-1-pentanol. The reaction proceeds with good efficiency under relatively mild conditions. Proper control of reaction parameters and purification techniques are crucial for obtaining a high yield and purity of the final product. The characterization data presented in this guide can be used as a reference for confirming the identity and purity of the synthesized compound.

References

An In-depth Technical Guide to the Characterization and Identification of 1-Methoxy-4-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization and identification of the aliphatic ether, 1-Methoxy-4-methylpentane. Due to a lack of extensive experimental data in publicly available literature, this document combines established chemical principles, predicted data, and standardized analytical methodologies to serve as a foundational resource. It is designed to assist researchers in the synthesis, purification, and structural elucidation of this compound and structurally related molecules. The guide details predicted physicochemical properties, characteristic spectroscopic signatures, and robust experimental protocols for its definitive identification.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Computed Properties of this compound

| Identifier/Property | Value | Source |

| IUPAC Name | This compound | Computed |

| CAS Number | 3590-70-3 | [1][2] |

| Molecular Formula | C₇H₁₆O | [1][2] |

| Molecular Weight | 116.20 g/mol | [1][2] |

| Canonical SMILES | CC(C)CCCOC | [2] |

| InChIKey | QQSGNPVQVZONMP-UHFFFAOYSA-N | [3] |

| XLogP3 | 2.1 | [3][4] |

| Hydrogen Bond Donor Count | 0 | [3][4] |

| Hydrogen Bond Acceptor Count | 1 | [3][4] |

| Rotatable Bond Count | 4 | [3][4] |

| Exact Mass | 116.120115 Da | [3][4] |

| Topological Polar Surface Area | 9.2 Ų | [3] |

Table 2: Predicted Physical Properties of this compound

| Property | Predicted Value | Notes |

| Boiling Point | 115-125 °C | Estimated based on structurally similar C7 ethers and alkanes. |

| Density | ~0.75 g/cm³ | Estimated based on structurally similar aliphatic ethers. |

| Refractive Index | ~1.39 | Estimated based on structurally similar aliphatic ethers. |

| Appearance | Colorless liquid | Typical for simple aliphatic ethers. |

Synthesis of this compound

A reliable method for the synthesis of this compound is the Williamson ether synthesis.[5][6][7] This SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide. For the preparation of this compound, sodium 4-methylpentoxide would be reacted with methyl iodide.

Experimental Protocol: Williamson Ether Synthesis

-

Alkoxide Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methylpentan-1-ol (1.0 eq) to a suitable anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 4-methylpentoxide.

-

-

Nucleophilic Substitution:

-

Cool the alkoxide solution back to 0 °C.

-

Add methyl iodide (1.1 eq) dropwise via a syringe.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Workup and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of water to destroy any unreacted NaH.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Spectroscopic Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Predicted Chemical Shift (ppm) | Integration |

| (CH₃)₂CH- | Doublet | ~0.9 | 6H |

| -CH(CH₃)₂ | Multiplet | ~1.6-1.8 | 1H |

| -CH₂-CH(CH₃)₂ | Multiplet | ~1.2-1.4 | 2H |

| -O-CH₂- | Triplet | ~3.4 | 2H |

| -O-CH₃ | Singlet | ~3.3 | 3H |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| (CH₃)₂CH- | ~22 |

| -CH(CH₃)₂ | ~28 |

| -CH₂-CH(CH₃)₂ | ~39 |

| -O-CH₂- | ~73 |

| -O-CH₃ | ~59 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of an aliphatic ether is characterized by a strong C-O stretching vibration.

Table 5: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850-2960 | Strong |

| C-H Bend | 1370-1470 | Medium |

| C-O Stretch | 1090-1150 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for aliphatic ethers, primarily α-cleavage.

Table 6: Predicted Key Mass Spectrum Fragments for this compound

| m/z | Proposed Fragment | Notes |

| 116 | [C₇H₁₆O]⁺ | Molecular Ion (M⁺) |

| 101 | [M - CH₃]⁺ | Loss of a methyl radical from the isobutyl group. |

| 85 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical. |

| 71 | [CH₂OCH₃]⁺ | α-cleavage, loss of isobutyl radical. |

| 57 | [C₄H₉]⁺ | Isobutyl cation. |

| 45 | [CH₂=O⁺CH₃] | α-cleavage, a common fragment for methyl ethers. |

Analytical Workflow for Identification

The following workflow outlines a systematic approach for the characterization and identification of a sample suspected to be this compound.

Experimental Protocols for Identification

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity of the sample and obtain its mass spectrum.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Program the oven temperature with an appropriate gradient (e.g., starting at 50°C and ramping to 250°C) to ensure good separation.

-

MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-200.

-

Analysis: Analyze the chromatogram for a single major peak, indicating purity. Compare the obtained mass spectrum with the predicted fragmentation pattern in Table 6.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the key functional groups, particularly the ether linkage.

-

Sample Preparation: As a neat liquid, place a drop of the sample between two NaCl or KBr plates.

-

Data Acquisition: Acquire the spectrum in the 4000-400 cm⁻¹ range.

-

Analysis: Look for the characteristic strong C-O stretching band between 1090-1150 cm⁻¹ and the strong C-H stretching bands between 2850-2960 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To obtain detailed structural information for unambiguous identification.

-

Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the predicted values in Tables 3 and 4.

-

Conclusion

This guide provides a detailed framework for the synthesis, characterization, and identification of this compound. By leveraging predicted data and standard analytical protocols, researchers can confidently work with this compound. The presented workflows and tabulated spectral data serve as a valuable reference for confirming the successful synthesis and purity of this compound, facilitating its use in further research and development activities.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C7H16O | CID 12885796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

Navigating the Safety Landscape of 1-Methoxy-4-methylpentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-Methoxy-4-methylpentane (CAS No. 3590-70-3). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific isomer, this document compiles available computed data for this compound and presents experimental data for its isomers, 1-Methoxy-4-methylpentan-2-one and 1-Methoxy-4-methylpentan-3-one, to provide a conservative and thorough safety assessment. This guide is intended to equip researchers and professionals in drug development with the necessary information for safe handling, storage, and emergency preparedness.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for this compound and its isomers. It is crucial to note the distinction between computed and experimental values.

Table 1: Physical and Chemical Properties

| Property | This compound (Computed) | 1-Methoxy-4-methylpentan-2-one (Experimental/Computed) | 1-Methoxy-4-methylpentan-3-one (Computed) |

| CAS Number | 3590-70-3[1][2][3] | 86883-73-0 | 1250407-40-9[4][5] |

| Molecular Formula | C₇H₁₆O[1][2][3] | C₇H₁₄O₂ | C₇H₁₄O₂[4][5] |

| Molecular Weight | 116.20 g/mol [1][2] | 130.18 g/mol | 130.18 g/mol [4][5] |

| Boiling Point | Not available | Not available | Not available |

| Melting Point | Not available | Not available | Not available |

| Flash Point | Not available | Flammable Liquid and Vapor (H226) | Flammable Liquid and Vapor (H226)[4] |

| Density | Not available | Not available | Not available |

| XLogP3 | 2.1[2][3] | 1.1 | 0.8[4] |

| Hydrogen Bond Donor Count | 0[3] | Not available | 0[5] |

| Hydrogen Bond Acceptor Count | 1[3] | Not available | 2[5] |

| Rotatable Bond Count | 4[3] | Not available | 4[5] |

Table 2: Toxicological and Hazard Data

| Hazard Information | This compound | 1-Methoxy-4-methylpentan-2-one | 1-Methoxy-4-methylpentan-3-one |

| GHS Classification | Data not available | Warning: Flammable liquid and vapor (H226), Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[6] | Danger: Flammable liquid and vapor (H226), Toxic if swallowed (H301), Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319)[4] |

| Acute Toxicity (Oral) | Data not available | Acute Tox. 4[6] | Acute Tox. 3 / Acute Tox. 4[4] |

| Skin Corrosion/Irritation | Data not available | Skin Irrit. 2[6] | Skin Irrit.[4] |

| Serious Eye Damage/Irritation | Data not available | Eye Irrit. 2A[6] | Eye Irrit.[4] |

| Specific Target Organ Toxicity (Single Exposure) | Data not available | STOT SE 3 (Respiratory tract irritation)[6] | Not classified |

| Ecotoxicity | Data not available | Data not available | Data not available |

Handling Precautions and Personal Protective Equipment (PPE)

Given the flammable and irritant nature of the isomers, stringent safety measures should be adopted when handling this compound as a precaution.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron should be worn.

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

Experimental Protocols for Safety Assessment

The following are summaries of standard methodologies for determining key safety parameters.

Flash Point Determination (ASTM D93)

The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source. The ASTM D93 standard test method utilizes a Pensky-Martens closed-cup tester.

Methodology:

-

A sample of the substance is placed in the test cup of the Pensky-Martens apparatus.

-

The sample is heated at a slow, constant rate while being stirred.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite.

Acute Oral Toxicity (OECD Guideline 420)

This method determines the acute oral toxicity of a substance. It is a stepwise procedure with the use of a limited number of animals.

Methodology:

-

A single animal is dosed at a starting dose level.

-

The animal is observed for signs of toxicity and mortality.

-

Based on the outcome, the dose for the next animal is adjusted up or down.

-

The test continues until a dose that causes overt toxicity but no mortality is identified, or the highest dose produces no toxicity, or mortality occurs at the lowest dose. This allows for classification of the substance's toxicity.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

A small amount of the test substance is applied to a small area of the skin of a test animal (typically a rabbit).

-

The treated area is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

The severity of the reactions is scored according to a graded scale.

-

The reversibility of the skin reactions is also assessed.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: The substance is expected to be flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill Response

The following diagram illustrates a logical workflow for responding to a spill of this compound.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. Users should always consult a complete and verified SDS for any chemical before use and ensure that they are fully trained in its safe handling.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C7H16O | CID 12885796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 1-Methoxy-4-methylpentan-3-one | C7H14O2 | CID 54593809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 1-Methoxy-4-methylpentan-2-one | C7H14O2 | CID 13108539 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 1-Methoxy-4-methylpentane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methoxy-4-methylpentane in organic solvents. In the absence of extensive empirical data in publicly available literature, this document outlines the predicted solubility based on the principles of chemical structure and polarity. Furthermore, it details a standardized experimental protocol for the quantitative determination of its solubility, which is crucial for its application in research, chemical synthesis, and pharmaceutical drug development. This guide also includes a discussion on the strategic selection of solvents in the pharmaceutical industry, where understanding solubility is a critical parameter for process development, formulation, and regulatory compliance.

Introduction to this compound

This compound is an ether with the chemical formula C₇H₁₆O. Its structure consists of a methoxy (B1213986) group (-OCH₃) attached to an isohexyl chain. This structure, featuring a polar ether linkage and a nonpolar aliphatic backbone, dictates its solubility behavior in various media. Ethers are known for their utility as solvents in a wide array of chemical reactions and extractions. Understanding the solubility of this compound is therefore essential for its effective use in laboratory and industrial settings, particularly in drug development where solvent choice can significantly impact reaction kinetics, product purity, and formulation stability.

Predicted Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a substance in a given solvent. This principle suggests that substances with similar polarities are more likely to be miscible. This compound possesses a moderate polarity due to the presence of the ether oxygen with its lone pairs of electrons, capable of acting as a hydrogen bond acceptor. However, the relatively long, branched alkyl chain contributes significant nonpolar character to the molecule.

Based on its structure, the predicted solubility of this compound in various classes of organic solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed by experimental data for any critical application.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group in alcohols can act as a hydrogen bond donor, interacting with the ether oxygen of this compound. The alkyl portions of both molecules are also compatible. |

| Hydrocarbons | Hexane, Heptane, Toluene | High | The nonpolar alkyl chain of this compound is structurally similar to hydrocarbon solvents, leading to favorable van der Waals interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | As an ether itself, this compound is expected to be fully miscible with other simple ethers due to their similar polarities and structures. |

| Esters | Ethyl acetate, Butyl acetate | High | Esters have moderate polarity and are good solvents for a wide range of organic compounds, including ethers. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | The polarity of ketones is compatible with the ether functionality, and their alkyl groups interact favorably with the hydrocarbon portion of this compound. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents have polarities that are generally compatible with ethers. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Moderate to High | While these solvents are highly polar, they are generally good solvents for a wide range of organic molecules. |

| Water | Low | The large nonpolar alkyl chain of this compound is expected to make it sparingly soluble in water, despite the presence of the polar ether group.[1] |

Experimental Protocol for Solubility Determination

To obtain quantitative data on the solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a liquid in an organic solvent.

Objective: To determine the concentration at which this compound is soluble in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Calibrated volumetric flasks and pipettes

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Spectrophotometer or gas chromatograph (for quantitative analysis, if needed)

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is pure and dry, as impurities can affect solubility.

-

Gravimetric or Volumetric Addition:

-

For determining miscibility: In a clear vial, add a known volume of the solvent. Incrementally add known volumes of this compound, sealing and shaking the vial after each addition. Observe for any phase separation. If no phase separation occurs after the addition of a significant volume, the two liquids can be considered miscible.

-

For determining a solubility limit: Prepare a series of vials with a fixed volume of the solvent. Add incrementally increasing, precisely weighed amounts of this compound to each vial.

-

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or water bath set to the desired experimental temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24 hours) to ensure that the dissolution process has reached a steady state.

-

Observation: After equilibration, visually inspect each vial for the presence of a single, clear phase (soluble) or two distinct phases/cloudiness (insoluble or partially soluble).

-

Quantitative Analysis (Optional): For precise solubility determination, the concentration of this compound in the saturated solvent phase can be determined using an appropriate analytical technique such as gas chromatography (GC) or by creating a calibration curve with a spectrophotometer if the compound has a chromophore.

Data Presentation: The results should be tabulated, presenting the solubility of this compound in each solvent in terms of g/100 mL or mol/L at the specified temperature.

Below is a Graphviz diagram illustrating the general workflow for a qualitative solubility test.

Importance of Solvent Selection in Pharmaceutical Applications

In the pharmaceutical industry, the choice of a solvent is a critical decision that can influence the entire drug development lifecycle.[2][3] The solubility of an active pharmaceutical ingredient (API) and other excipients in a given solvent is a primary consideration.[2]

Key factors in solvent selection for pharmaceutical manufacturing include:

-

Solubility: The solvent must effectively dissolve the reactants and the API to ensure a homogeneous reaction medium and facilitate purification processes like crystallization.[2]

-

Safety and Toxicity: Solvents are classified based on their toxicity, with regulatory bodies like the International Council for Harmonisation (ICH) providing guidelines on acceptable residual levels in the final drug product.[4][5]

-

Process Efficiency: The physical properties of the solvent, such as its boiling point and viscosity, affect the efficiency of manufacturing processes, including reaction time, product isolation, and drying.

-

Product Stability: The chosen solvent should not cause degradation of the API or other components of the formulation.

-

Environmental Impact: There is a growing emphasis on the use of "green" solvents that are less harmful to the environment.[4]

Given its predicted broad solubility in many common organic solvents, this compound could potentially serve as a useful process solvent. However, a thorough evaluation of its safety, toxicity, and environmental impact would be required before its adoption in pharmaceutical manufacturing.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 1-Methoxy-4-methylpentane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are hypothetical and based on the known physicochemical properties of 1-methoxy-4-methylpentane and the general principles of the described organic reactions. Due to a lack of specific published experimental data for this compound as a solvent in these applications, these protocols should be considered as starting points for investigation and require experimental validation.

Introduction

This compound is a linear ether solvent with potential applications in various organic transformations. Its structure, featuring a methoxy (B1213986) group and an isobutyl moiety, suggests properties that could be advantageous in specific reaction environments. This document provides an overview of its potential uses in Grignard reactions, Suzuki-Miyaura couplings, and Buchwald-Hartwig aminations, including detailed, albeit predictive, experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its potential behavior as a solvent.

| Property | Value | Reference |

| CAS Number | 3590-70-3 | [1][2][3] |

| Molecular Formula | C₇H₁₆O | [1][2] |

| Molecular Weight | 116.20 g/mol | [3] |

| Boiling Point | Estimated 130-140 °C (Predicted) | |

| Density | Estimated ~0.78 g/mL (Predicted) | |

| Polarity | Aprotic, moderately polar | |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

Application in Grignard Reactions

Ethers are essential solvents for Grignard reactions as they solvate and stabilize the highly reactive Grignard reagent through coordination with the magnesium atom.[4][5] this compound, as an ether, is predicted to be a suitable solvent for the formation and subsequent reaction of Grignard reagents. Its potential advantages over more common ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF) could include a higher boiling point, allowing for reactions at elevated temperatures, and potentially different solubility characteristics for certain substrates.

Experimental Protocol: Formation of a Grignard Reagent and Reaction with an Aldehyde (Predictive)

Objective: To synthesize 1-phenylpropan-1-ol from benzaldehyde (B42025) using a Grignard reagent prepared in this compound.

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Ethyl bromide

-

Benzaldehyde

-

Anhydrous this compound

-

Anhydrous diethyl ether (for comparison, optional)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a single crystal of iodine.

-

Add anhydrous this compound (5 mL per 0.1 mol of magnesium).

-

In the dropping funnel, place a solution of ethyl bromide (1.0 equivalent) in anhydrous this compound (2 mL per 0.1 mol of ethyl bromide).

-

Add a small portion of the ethyl bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Benzaldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of benzaldehyde (0.9 equivalents) in anhydrous this compound dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

-

Work-up:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

References

Application Notes and Protocols for 1-Methoxy-4-methylpentane in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a theoretical framework for the application of 1-Methoxy-4-methylpentane as a solvent in Grignard reactions. Due to a lack of specific published data on its use in this context, this guide extrapolates from the known properties of effective Grignard solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), and the physical and chemical characteristics of this compound. The provided protocols are generalized and should be considered as a starting point for experimental validation.

Introduction to this compound

This compound is an ether with the chemical formula C₇H₁₆O.[1][2] Ethers are essential solvents for Grignard reactions because they are aprotic and can solvate the magnesium center of the Grignard reagent, stabilizing it and preventing its precipitation. While diethyl ether and THF are the most common choices, their high volatility, flammability, and, in the case of THF, miscibility with water, have led to a search for alternatives.

Based on its structure, this compound is an aprotic solvent with a higher boiling point and potentially lower water solubility compared to diethyl ether, which could offer advantages in terms of reaction control and work-up.

Physicochemical Properties and Potential Advantages

The suitability of a solvent for a Grignard reaction is determined by several key physical and chemical properties. Below is a table comparing the known properties of this compound with those of standard Grignard solvents.

| Property | This compound | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Molecular Formula | C₇H₁₆O | C₄H₁₀O | C₄H₈O | C₅H₁₀O |

| Molecular Weight ( g/mol ) | 116.20 | 74.12 | 72.11 | 86.13 |

| Boiling Point (°C) | Not available | 34.6 | 66 | ~80 |

| Flash Point (°C) | Not available | -45 | -14 | -11 |

| Water Solubility | Not available | 6.9 g/100 mL | Miscible | Partially miscible |

| Key Advantages | Theoretically higher boiling point for better temperature control, potentially lower water solubility for easier work-up. | Well-established, easy to remove. | Good solvating power, higher boiling point than Et₂O. | "Green" solvent, lower peroxide formation, easier work-up than THF.[3] |

| Key Disadvantages | Lack of experimental data, unknown performance and safety profile in Grignard reactions. | Highly flammable, low boiling point, prone to peroxide formation. | Forms explosive peroxides, miscible with water complicating work-up. | Higher cost. |

Hypothetical Experimental Protocol for Grignard Reagent Formation

This protocol is a general guideline and must be adapted and optimized for specific substrates and reaction scales. Extreme caution is advised as this represents a novel application for this solvent.

Objective: To prepare a Grignard reagent (e.g., Phenylmagnesium bromide) using this compound as the solvent.

Materials:

-

Magnesium turnings

-

This compound (anhydrous)

-

Iodine crystal (as an initiator)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle

Procedure:

-

Preparation of Glassware: All glassware must be rigorously dried in an oven at >100°C for several hours and assembled hot under a stream of inert gas to ensure anhydrous conditions.

-

Reaction Setup:

-

Place magnesium turnings (1.2 eq) in the three-necked flask.

-

Add a small crystal of iodine.

-

Assemble the glassware with the reflux condenser and dropping funnel.

-

Maintain a positive pressure of inert gas throughout the experiment.

-

-

Initiation of Reaction:

-

Add a small portion of anhydrous this compound to the flask, just enough to cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous this compound.

-

Add a small amount of the bromobenzene solution to the magnesium suspension.

-

The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming with a heat gun may be necessary.

-

-

Formation of the Grignard Reagent:

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Use of the Grignard Reagent: The prepared Grignard reagent should be used promptly in the subsequent reaction step.

Hypothetical Experimental Protocol for Reaction with an Electrophile

Objective: To react the prepared Phenylmagnesium bromide with an electrophile (e.g., benzophenone) to form triphenylmethanol.

Materials:

-

Prepared Phenylmagnesium bromide in this compound

-

Anhydrous this compound

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction with Electrophile:

-

Dissolve benzophenone (0.9 eq) in anhydrous this compound.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the benzophenone solution to the Grignard reagent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow

Caption: Generalized workflow for a Grignard reaction using an ether solvent.

Desirable Solvent Properties for Grignard Reactions

Caption: Key properties of an ideal solvent for Grignard reactions.

Safety Considerations

-

General Handling: As with all ethers, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Flammability: The flammability of this compound is not well-documented, but it should be treated as a flammable liquid. Keep away from ignition sources.

-

Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light. While the tendency of this compound to form peroxides is unknown, it should be stored in a tightly sealed, opaque container and tested for peroxides before use, especially if it has been stored for an extended period.

-

Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and other protic solvents. All operations involving Grignard reagents must be conducted under strictly anhydrous and inert conditions.

Conclusion

This compound possesses structural features that suggest it could be a viable, higher-boiling-point alternative to traditional solvents in Grignard reactions. However, the complete absence of literature on this specific application means that its performance, safety, and potential advantages are purely theoretical at this stage. The protocols and information provided herein should serve as a foundation for further research and development by qualified professionals. Any use of this compound in Grignard reactions should be preceded by a thorough risk assessment and small-scale validation experiments.

References

Application Notes and Protocols for 1-Methoxy-4-methylpentane in Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-methoxy-4-methylpentane as a solvent in various spectroscopic techniques. Due to its chemical inertness, aprotic nature, and relatively low polarity, it serves as a valuable medium for the analysis of non-polar to moderately polar analytes, particularly in instances where protic solvents may interfere with the spectroscopic measurement.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its application as a spectroscopic solvent.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [1][2][3] |

| Molecular Weight | 116.20 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 3590-70-3 | [1][2][3] |

| Boiling Point | Estimated 120-130 °C | |

| Polarity | Non-polar, Aprotic | |

| UV Cutoff | Estimated ~210 nm | [4][5] |

Spectroscopic Data of this compound

Below are the expected spectroscopic data for this compound, which are crucial for distinguishing solvent peaks from analyte signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~3.3 | s | -OCH₃ |

| ¹H | ~3.4 | t | -CH₂-O- |

| ¹H | ~1.5 | m | -CH₂-CH₂- |

| ¹H | ~1.7 | m | -CH(CH₃)₂ |

| ¹H | ~0.9 | d | -CH(CH₃)₂ |

| ¹³C | 58.7 | q | -OCH₃ |

| ¹³C | 72.9 | t | -CH₂-O- |

| ¹³C | 38.6 | t | -CH₂-CH₂- |

| ¹³C | 27.9 | d | -CH(CH₃)₂ |

| ¹³C | 22.6 | q | -CH(CH₃)₂ |

Note: ¹H NMR data are estimated based on typical chemical shifts for similar structural motifs. ¹³C NMR data is based on experimental evidence.[6]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1470-1450 | Medium | C-H bend (alkane) |

| 1115-1085 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Plausible Fragment |

| 116 | 5 | [M]⁺ |

| 101 | 15 | [M-CH₃]⁺ |

| 87 | 20 | [M-C₂H₅]⁺ |

| 71 | 40 | [M-OC₃H₇]⁺ |

| 57 | 100 | [C₄H₉]⁺ |

| 45 | 80 | [CH₂OCH₃]⁺ |

Note: Mass spectral data are hypothesized based on the structure and common fragmentation patterns of ethers.

Applications and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: this compound is an excellent non-polar, aprotic solvent for NMR analysis of organic compounds that are sparingly soluble in common deuterated solvents like chloroform-d (B32938) or DMSO-d₆. Its simple proton and carbon spectra allow for easy identification and subtraction of solvent signals.

Protocol for ¹H and ¹³C NMR Sample Preparation and Analysis:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the analyte into a clean, dry NMR tube.

-

Add approximately 0.6 mL of this compound.

-

If a lock signal is required and the spectrometer cannot lock on the solvent, add a sealed capillary containing a deuterated solvent (e.g., D₂O or benzene-d₆).

-

Cap the NMR tube and gently agitate to dissolve the sample.

-

-

Instrument Parameters (300 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: -10 to 220 ppm

-

-

-

Data Analysis:

-

Process the FID to obtain the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks and determine the chemical shifts and coupling constants of the analyte.

-

Infrared (IR) Spectroscopy

Application: As an aprotic solvent with a relatively simple IR spectrum, this compound is suitable for IR analysis of compounds, especially for observing functional groups that can participate in hydrogen bonding (e.g., -OH, -NH) in a non-interacting environment. Its primary C-O stretching absorption is a strong band around 1100 cm⁻¹, which should be considered during spectral interpretation.

Protocol for Liquid-Phase IR Analysis:

-

Sample Preparation:

-

Prepare a 1-5% (w/v) solution of the analyte in this compound.

-

Ensure the analyte is fully dissolved.

-

-

Instrument Parameters (FTIR Spectrometer):

-

Cell: Liquid transmission cell with NaCl or KBr windows.

-

Path Length: 0.1 mm.

-

Scan Range: 4000 - 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Data Collection and Analysis:

-

Acquire a background spectrum of the empty cell.

-

Acquire a background spectrum of the cell filled with this compound.

-

Acquire the spectrum of the sample solution.

-

Subtract the solvent spectrum from the sample spectrum to obtain the analyte's spectrum.

-

Identify the characteristic absorption bands of the analyte.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: this compound can be used as a solvent for the preparation of volatile and semi-volatile non-polar compounds for GC-MS analysis. Its volatility is suitable for injection into a standard GC inlet.

Protocol for GC-MS Analysis:

-

Sample Preparation:

-

Prepare a stock solution of the analyte in this compound at a concentration of 1 mg/mL.

-

Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare unknown samples by dissolving them in this compound to a concentration within the calibration range.

-

-

Instrument Parameters:

-

Gas Chromatograph:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless)

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

-

Oven Program: 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at 1.0 mL/min.

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 40-500 m/z.

-

-

-

Data Analysis:

-

Identify the analyte peak in the total ion chromatogram (TIC).

-

Confirm the identity by comparing the acquired mass spectrum with a reference library.

-

Quantify the analyte using the calibration curve.

-

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

Application: With an estimated UV cutoff of around 210 nm, this compound is a suitable solvent for UV-Vis and fluorescence spectroscopy for chromophores and fluorophores that absorb and emit in the mid- to high-UV and visible regions. As a non-polar, aprotic solvent, it can be used to study the intrinsic photophysical properties of a molecule in the absence of hydrogen bonding interactions.[7][8]

Protocol for UV-Vis and Fluorescence Analysis:

-

Sample Preparation:

-

Prepare a stock solution of the analyte in this compound.

-

For UV-Vis, dilute the stock solution to an absorbance between 0.1 and 1.0 at the wavelength of maximum absorbance (λₘₐₓ).

-

For fluorescence, dilute the stock solution to an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Instrument Parameters:

-

UV-Vis Spectrophotometer:

-

Cuvette: 1 cm path length quartz cuvette.

-

Scan Range: 400 - 200 nm.

-

Blank: this compound.

-

-

Fluorometer:

-

Cuvette: 1 cm path length quartz cuvette.

-

Excitation Wavelength: λₘₐₓ determined from the UV-Vis spectrum.

-

Emission Scan Range: From the excitation wavelength + 10 nm to a suitable upper limit.

-

Excitation and Emission Slit Widths: 5 nm.

-

-

-

Data Analysis:

-

For UV-Vis, determine the λₘₐₓ and absorbance values.

-

For fluorescence, determine the excitation and emission maxima and the fluorescence intensity. The fluorescence spectrum of diethyl ether in water shows a peak around 306 nm when excited at 245 nm, which can be a reference for potential weak fluorescence from the solvent itself.[9][10]

-

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C7H16O | CID 12885796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. UV Cutoff [macro.lsu.edu]

- 5. utsc.utoronto.ca [utsc.utoronto.ca]

- 6. hmdb.ca [hmdb.ca]